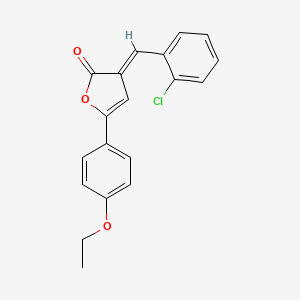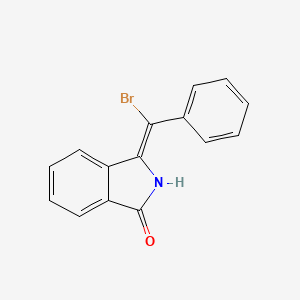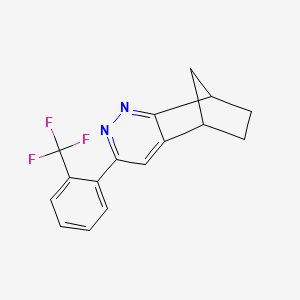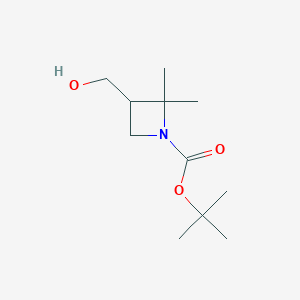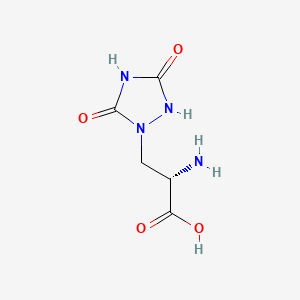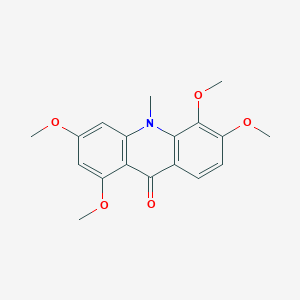
9(10H)-Acridinone, 1,3,5,6-tetramethoxy-10-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9(10H)-Acridinone, 1,3,5,6-tetramethoxy-10-methyl-: is a complex organic compound belonging to the acridinone family This compound is characterized by its unique structure, which includes multiple methoxy groups and a methyl group attached to the acridinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9(10H)-Acridinone, 1,3,5,6-tetramethoxy-10-methyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate methoxy-substituted anilines with methyl-substituted benzaldehydes, followed by cyclization and oxidation steps. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the acridinone core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acridinone core, converting it to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9(10H)-Acridinone, 1,3,5,6-tetramethoxy-10-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and cellular processes. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties. Some studies suggest that these derivatives may exhibit anti-cancer, anti-inflammatory, and antimicrobial activities, making them candidates for drug development.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 9(10H)-Acridinone, 1,3,5,6-tetramethoxy-10-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparación Con Compuestos Similares
Acridine: A parent compound with a simpler structure, lacking the methoxy and methyl groups.
9(10H)-Acridinone: A closely related compound without the methoxy and methyl substitutions.
1,3,5,6-Tetramethoxybenzene: A simpler aromatic compound with methoxy groups but lacking the acridinone core.
Uniqueness: The uniqueness of 9(10H)-Acridinone, 1,3,5,6-tetramethoxy-10-methyl- lies in its combination of functional groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
119736-80-0 |
|---|---|
Fórmula molecular |
C18H19NO5 |
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
1,3,5,6-tetramethoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C18H19NO5/c1-19-12-8-10(21-2)9-14(23-4)15(12)17(20)11-6-7-13(22-3)18(24-5)16(11)19/h6-9H,1-5H3 |
Clave InChI |
AEPJZJUMAJVDTA-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=CC(=C2)OC)OC)C(=O)C3=C1C(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(6-Chloro-2-methoxyacridin-9-yl)amino]phenol](/img/structure/B15215361.png)
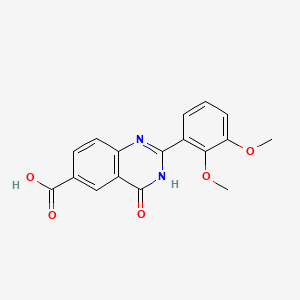
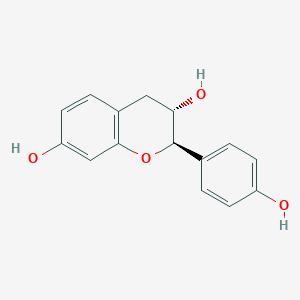
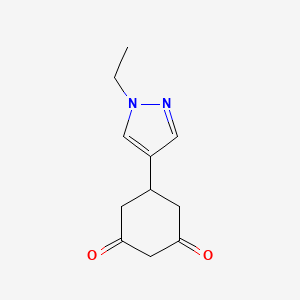
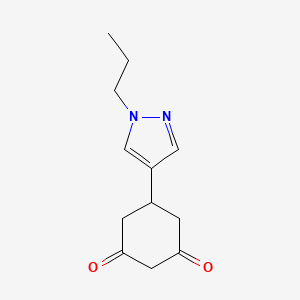
![[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B15215420.png)


